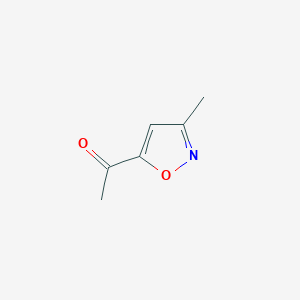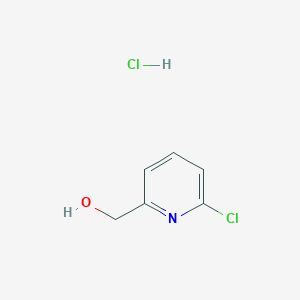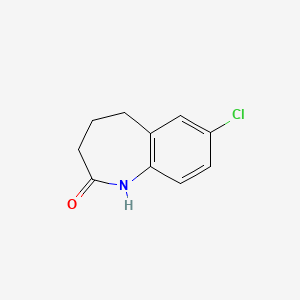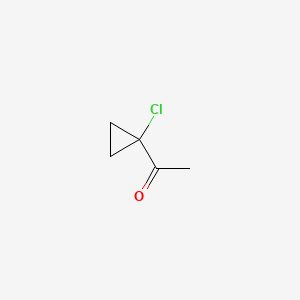![molecular formula C12H14N2O B1590810 Spiro[isoindoline-1,4'-piperidin]-3-one CAS No. 788812-21-5](/img/structure/B1590810.png)
Spiro[isoindoline-1,4'-piperidin]-3-one
Overview
Description
Spiro[isoindoline-1,4'-piperidin]-3-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique structural features and diverse biological activities. It is a spirocyclic lactam that possesses a spiro carbon atom that is linked to two heterocyclic rings, namely isoindoline and piperidine. The compound has been found to exhibit a wide range of pharmacological properties, including anticonvulsant, analgesic, antitumor, and anti-inflammatory activities. In
Scientific Research Applications
Antiviral Applications
Spiro[isoindoline-1,4’-piperidin]-3-one derivatives have shown promise in antiviral research. Indole derivatives, which share a structural similarity, have been utilized to develop compounds with inhibitory activity against influenza A and Coxsackie B4 virus . The spiro compound’s potential to bind with high affinity to multiple receptors could be harnessed to create novel antiviral agents.
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives suggest that Spiro[isoindoline-1,4’-piperidin]-3-one could be used to develop new anti-inflammatory medications. These compounds could target various pathways in the inflammatory process, offering alternative treatments for conditions like arthritis and asthma .
Anticancer Research
Indole derivatives are known for their anticancer activities, and by extension, Spiro[isoindoline-1,4’-piperidin]-3-one could contribute to the synthesis of new anticancer drugs. Its unique structure might interact with cancer cell pathways, potentially leading to the development of targeted therapies .
Anti-HIV Research
The structural complexity of Spiro[isoindoline-1,4’-piperidin]-3-one makes it a candidate for the synthesis of anti-HIV drugs. Indole derivatives have been used to create compounds that inhibit the replication of HIV, and similar strategies could be applied to this spiro compound .
Antioxidant Properties
The antioxidant potential of indole derivatives indicates that Spiro[isoindoline-1,4’-piperidin]-3-one could be explored for its ability to neutralize free radicals. This application could be particularly useful in preventing oxidative stress-related diseases .
Antimicrobial and Antitubercular Activities
Spiro[isoindoline-1,4’-piperidin]-3-one could be used to develop new antimicrobial and antitubercular agents. The indole nucleus is a common feature in many synthetic drug molecules with these activities, suggesting that this spiro compound could also be effective in treating bacterial infections and tuberculosis .
Antidiabetic Applications
The potential of indole derivatives in antidiabetic drug development suggests that Spiro[isoindoline-1,4’-piperidin]-3-one could be used to create new treatments for diabetes. Its ability to modulate biological pathways could lead to innovative therapies for blood sugar regulation .
Antimalarial Research
Given the biological activities of indole derivatives, Spiro[isoindoline-1,4’-piperidin]-3-one could be investigated for its antimalarial properties. The development of new antimalarial drugs is crucial, and this compound could contribute to the discovery of novel treatments .
properties
IUPAC Name |
spiro[2H-isoindole-3,4'-piperidine]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-11-9-3-1-2-4-10(9)12(14-11)5-7-13-8-6-12/h1-4,13H,5-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJBINGBZKSOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573971 | |
| Record name | Spiro[isoindole-1,4'-piperidin]-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[isoindoline-1,4'-piperidin]-3-one | |
CAS RN |
788812-21-5 | |
| Record name | Spiro[isoindole-1,4'-piperidin]-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate](/img/structure/B1590731.png)
![Magnesium,bromo[3-(phenylmethoxy)phenyl]-](/img/structure/B1590732.png)
![2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid](/img/structure/B1590734.png)



![Imidazo[1,2-A]pyrazin-8(7H)-one](/img/structure/B1590739.png)

![2-Chloro-5-methylbenzo[d]thiazole](/img/structure/B1590743.png)

![Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B1590747.png)

